molecular formula C28H28N2O2S B2642335 N-(6-methylbenzo[d]thiazol-2-yl)-3,3-diphenyl-N-((tetrahydrofuran-2-yl)methyl)propanamide CAS No. 1171997-50-4

N-(6-methylbenzo[d]thiazol-2-yl)-3,3-diphenyl-N-((tetrahydrofuran-2-yl)methyl)propanamide

Cat. No.: B2642335
CAS No.: 1171997-50-4
M. Wt: 456.6
InChI Key: JUIQAGZJDNIIJI-UHFFFAOYSA-N
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Description

N-(6-methylbenzo[d]thiazol-2-yl)-3,3-diphenyl-N-((tetrahydrofuran-2-yl)methyl)propanamide is a synthetic small molecule featuring a benzothiazole core, a privileged scaffold in medicinal chemistry. The benzothiazole ring system is a versatile moiety frequently encountered in the development of pharmacologically active compounds and is present in several established therapeutic agents . This particular molecule is of significant interest in early-stage research for probing biological systems. Its structure, which incorporates a lipophilic, bulky 3,3-diphenylpropanamide group and a tetrahydrofuran moiety, suggests potential for interaction with various neurological and oncological targets. For instance, structurally related N-(thiazol-2-yl)-benzamide analogs have been identified as potent and selective negative allosteric modulators for ion channels like the Zinc-Activated Channel (ZAC), making them valuable tool compounds for investigating receptor function . Furthermore, benzothiazole derivatives are extensively studied for their roles as kinase inhibitors, antioxidants, and modulators of inflammatory pathways, indicating that this compound may have broad utility in biochemical and cell-based assays to elucidate novel mechanisms of action or for hit-to-lead optimization campaigns . Its primary value lies in its application as a research chemical for specialized in vitro studies.

Properties

IUPAC Name

N-(6-methyl-1,3-benzothiazol-2-yl)-N-(oxolan-2-ylmethyl)-3,3-diphenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28N2O2S/c1-20-14-15-25-26(17-20)33-28(29-25)30(19-23-13-8-16-32-23)27(31)18-24(21-9-4-2-5-10-21)22-11-6-3-7-12-22/h2-7,9-12,14-15,17,23-24H,8,13,16,18-19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUIQAGZJDNIIJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)N(CC3CCCO3)C(=O)CC(C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(6-methylbenzo[d]thiazol-2-yl)-3,3-diphenyl-N-((tetrahydrofuran-2-yl)methyl)propanamide (CAS Number: 1171997-50-4) is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

PropertyDetails
Molecular Formula C28H28N2O2S
Molecular Weight 456.6 g/mol
CAS Number 1171997-50-4

Antitumor Activity

Research indicates that compounds containing thiazole moieties often exhibit significant antitumor properties. For instance, thiazole derivatives have shown cytotoxic effects against various cancer cell lines. The biological activity can be attributed to the structural features of these compounds, particularly the presence of electron-donating groups and specific substitutions on the phenyl rings.

In a study examining various thiazole derivatives, certain compounds demonstrated IC50 values comparable to established chemotherapeutics like doxorubicin, suggesting a promising avenue for developing new anticancer agents .

Anticonvulsant Activity

Thiazole-based compounds have also been explored for their anticonvulsant properties. A structure-activity relationship (SAR) analysis revealed that specific substitutions enhance anticonvulsant efficacy. For example, compounds with methoxy or dimethyl substitutions on the phenyl ring showed improved activity in preclinical models .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that interactions with cellular targets such as protein kinases or apoptosis pathways may play a crucial role in its therapeutic efficacy .

Case Studies and Research Findings

  • Cytotoxicity Assays : In vitro studies have demonstrated that similar thiazole derivatives exhibit cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The presence of specific functional groups was found to enhance their potency.
  • Apoptotic Induction : Compounds related to this compound have been shown to induce apoptosis in cancer cells through mitochondrial pathways, leading to increased expression of pro-apoptotic proteins .
  • Neuroprotective Effects : Some studies suggest that thiazole derivatives may possess neuroprotective properties, potentially beneficial in conditions like Alzheimer's disease. This is attributed to their ability to scavenge reactive oxygen species (ROS) and modulate neuronal signaling pathways .

Scientific Research Applications

Biological Activities

Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. N-(6-methylbenzo[d]thiazol-2-yl)-3,3-diphenyl-N-((tetrahydrofuran-2-yl)methyl)propanamide has been evaluated for its effectiveness against various bacterial strains. Studies have shown that compounds with electron-withdrawing groups demonstrate enhanced inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations ranging from 0.98 to 3.9 µg/mL .

Antitumor Activity
Thiazole derivatives have also been studied for their antitumor properties. The compound has shown promise in inhibiting tumor cell proliferation in vitro. Its mechanism may involve the induction of apoptosis in cancer cells, although further studies are needed to elucidate the specific pathways involved.

Anticonvulsant Effects
The anticonvulsant potential of related thiazole compounds has been documented, with some derivatives demonstrating significant activity in animal models. For example, compounds similar to this compound have been shown to modulate GABAergic transmission, which is crucial for seizure control .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of thiazole derivatives is vital for optimizing their pharmacological properties. The presence of specific functional groups can greatly influence a compound's bioactivity and selectivity. For instance:

Functional Group Effect on Activity
Electron-withdrawingIncreases antimicrobial potency
Alkyl substitutionsModulates cytotoxicity
Hydroxyl groupsEnhances solubility

This table summarizes how variations in chemical structure impact the biological activity of thiazole derivatives.

Case Studies

Several case studies highlight the therapeutic potential of thiazole derivatives:

  • Antimicrobial Study : A study demonstrated that a series of thiazole compounds exhibited varying degrees of antibacterial activity against Escherichia coli and Pseudomonas aeruginosa. The most active compound showed an MIC comparable to standard antibiotics, suggesting potential for development as new antimicrobial agents .
  • Anticancer Research : In vitro studies on human cancer cell lines revealed that certain thiazole derivatives induced apoptosis through mitochondrial pathways. These findings support further investigation into their use as anticancer therapeutics .
  • Neuropharmacological Evaluation : A recent evaluation indicated that some thiazole derivatives could effectively reduce seizure frequency in animal models, highlighting their potential as anticonvulsants .

Comparison with Similar Compounds

Table 1: Substituent Comparison of Benzothiazole Derivatives

Compound Name Benzothiazole Substituent N-Substituent Key Functional Groups
Target Compound 6-methyl Tetrahydrofuran-2-ylmethyl Diphenylpropanamide
6d () 6-nitro 2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide Phenylureido, thiadiazole
N-(6-Trifluoromethylbenzothiazole-2-yl)-... 6-CF₃ 2-(4-methoxyphenyl)acetamide Trifluoromethyl, methoxyphenyl
N-(6-Fluorobenzo[d]thiazol-2-yl)-... () 6-F 3-(dimethylamino)propyl Fluoro, dimethylamino

Physicochemical Properties

  • Melting Points : Nitro-substituted 6d has a higher mp (176–185°C) due to polar interactions, whereas methyl and trifluoromethyl analogs (e.g., 133–134°C in ) show lower melting points .
  • Spectroscopic Data : The target compound’s ¹H-NMR would likely show distinct signals for tetrahydrofuran protons (δ 3.5–4.0 ppm) and diphenylpropanamide aromatic resonances (δ 7.2–7.8 ppm), contrasting with fluorine-coupled splitting in fluorinated analogs () .

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